2-(5-(Benzyloxy)pyridin-3-YL)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(5-phenylmethoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2O/c15-7-6-13-8-14(10-16-9-13)17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11,15H2 |
InChI Key |
ZJBWMEGRYJIABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 5 Benzyloxy Pyridin 3 Yl Ethanamine
Retrosynthetic Analysis of the 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine Core Structure
A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection points. The most logical approach involves disconnecting the C-C bond of the ethanamine side chain, leading back to a 3-substituted pyridine (B92270) precursor. This can be envisioned through two primary pathways:
Nitrile Reduction Pathway: Disconnection of the C-N bond of the primary amine leads to the intermediate 5-(benzyloxy)pyridin-3-ylacetonitrile. This nitrile can be conceptually formed from a 3-halo-5-(benzyloxy)pyridine via a nucleophilic substitution with a cyanide source. This is a common and effective method for introducing a two-carbon side chain.
Amide Reduction Pathway: Alternatively, the ethanamine can be derived from the reduction of a corresponding 2-(5-(benzyloxy)pyridin-3-yl)acetamide. This amide would originate from the coupling of 5-(benzyloxy)pyridin-3-ylacetic acid or its ester with ammonia (B1221849). The acetic acid derivative itself can be traced back to the 3-halo-5-(benzyloxy)pyridine through methods such as the homologation of a Grignard reagent or palladium-catalyzed cross-coupling reactions.
A further disconnection involves the benzyloxy ether linkage, which can be retrosynthetically cleaved to reveal 3-bromo-5-hydroxypyridine (B18002) and benzyl (B1604629) bromide as starting materials. The pyridine core itself can be synthesized through various methods for constructing substituted pyridine rings, though for this particular substitution pattern, functionalization of a pre-existing pyridine ring is more common. chemicalbook.comchemicalbook.com
Precursor Synthesis Strategies for 5-(Benzyloxy)pyridin-3-YL Intermediates
The synthesis of the key precursor, a 3,5-disubstituted pyridine, is crucial for the successful construction of the target molecule. This section details the functionalization of the pyridine ring and the introduction of the necessary benzyloxy group.
Functionalization of Pyridine Ring Systems
The synthesis of polysubstituted pyridines can be achieved through de novo ring formation or by the functionalization of an existing pyridine ring. chemicalbook.com For the target molecule, a common starting material is 3,5-dibromopyridine. The differential reactivity of the bromine atoms can be exploited for selective functionalization. Alternatively, starting from a more functionalized pyridine, such as 3-bromo-5-hydroxypyridine, allows for more direct routes to the desired precursors. nih.gov The regioselectivity of reactions on the pyridine ring is a key consideration, with the positions ortho, para, and meta to the nitrogen atom exhibiting distinct electronic properties that influence the outcome of electrophilic and nucleophilic substitution reactions. researchgate.net
Introduction of the Benzyloxy Moiety
The benzyloxy group is typically introduced via a Williamson ether synthesis. This involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or a related benzylating agent. A common procedure for the synthesis of 3-benzyloxy-5-bromopyridine starts from 3,5-dibromopyridine. chemicalbook.comsigmaaldrich.com One of the bromine atoms is selectively displaced by a benzyloxide, which can be generated in situ from benzyl alcohol and a strong base like sodium hydride. sigmaaldrich.com Alternatively, starting with 3-bromo-5-hydroxypyridine, the hydroxyl group can be deprotonated with a suitable base, followed by reaction with benzyl chloride to yield the desired ether. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| 3,5-Dibromopyridine | 1. Benzyl alcohol, NaH, DMF | 3-Benzyloxy-5-bromopyridine | 67% | sigmaaldrich.com |
| 3,5-Dibromopyridine | Benzyl alcohol | 3-Benzyloxy-5-bromopyridine | 56% | chemicalbook.com |
Ethanamine Side Chain Construction Approaches
With the 5-(benzyloxy)pyridin-3-yl core established, typically as a halo-substituted intermediate like 3-bromo-5-(benzyloxy)pyridine, the next critical step is the construction of the ethanamine side chain at the 3-position.
Amidation and Subsequent Reduction Pathways
One robust method for forming the ethanamine side chain is through an amide intermediate. This two-step process involves the formation of an acetamide (B32628) followed by its reduction.
A plausible route begins with the conversion of 3-bromo-5-(benzyloxy)pyridine to (5-(benzyloxy)pyridin-3-yl)acetic acid. This can be achieved through various palladium-catalyzed cross-coupling reactions, for example, with a suitable two-carbon synthon. nih.govorganic-chemistry.orgrsc.org The resulting carboxylic acid is then activated, for instance with thionyl chloride to form the acyl chloride, and reacted with ammonia to produce 2-(5-(benzyloxy)pyridin-3-yl)acetamide.
The final step is the reduction of the amide to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) group.
| Intermediate | Reducing Agent | Product | Notes |
| 2-(5-(benzyloxy)pyridin-3-yl)acetamide | Lithium Aluminum Hydride (LiAlH₄) | This compound | A strong, non-selective reducing agent. |
| 2-(5-(benzyloxy)pyridin-3-yl)acetamide | Borane (B79455) (BH₃) | This compound | Can offer better selectivity in the presence of other reducible functional groups. |
Alkylation and Cyclization Strategies for Ethanamine Incorporation
A more direct approach to the ethanamine side chain involves the introduction of a two-carbon unit with a nitrogen functionality, often in the form of a nitrile group, which is then reduced.
The key intermediate in this pathway is 5-(benzyloxy)pyridin-3-ylacetonitrile. This can be synthesized from 3-bromo-5-(benzyloxy)pyridine via a palladium-catalyzed cyanation reaction. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to other cyanide salts. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and can be optimized for specific substrates.
The following table summarizes conditions for the palladium-catalyzed cyanation of aryl halides, which are applicable to the synthesis of the nitrile intermediate.
| Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield | Reference |
| Aryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | DMAC | 120 | Good to Excellent | |
| (Hetero)aryl Halides | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst | Dioxane/Water | ≤ 100 | Good to Excellent | researchgate.net |
| Aryl Bromides/Chlorides | K₄[Fe(CN)₆] | Pd/C, PPh₃ | Formamide/Cyanuric Chloride | - | Good |
Once 5-(benzyloxy)pyridin-3-ylacetonitrile is obtained, it can be reduced to the target primary amine, this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as Raney nickel (Raney Ni) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation might be preferred to avoid the reduction of other sensitive groups that might be affected by LiAlH₄.
Stereoselective Synthesis Methodologies for Chiral Centers in this compound
The introduction of a chiral center within the 2-aminoethyl side chain of this compound can be a critical determinant of its biological activity. A common strategy to achieve this involves the asymmetric reduction of a suitable prochiral ketone precursor, such as 1-(5-(benzyloxy)pyridin-3-yl)ethan-1-one. This transformation can be accomplished using various stereoselective methodologies, primarily involving chiral catalysts.
Prominent among these are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation. The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone. youtube.com The enantiomeric excess (e.e.) of the resulting alcohol is highly dependent on the structure of the catalyst and the reaction conditions. Similarly, Noyori's catalysts, typically ruthenium-based complexes with chiral phosphine (B1218219) ligands like BINAP, are highly effective for the asymmetric hydrogenation of ketones, often providing excellent enantioselectivity under mild conditions. wikipedia.org
The choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity. For instance, the steric and electronic properties of the substituents on the pyridine ring can influence the interaction with the chiral catalyst, thereby affecting the enantiomeric outcome.
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety and efficiency. The multi-step synthesis of this compound offers several opportunities for the application of these principles.
A key area for improvement is the reduction of nitrile or nitro intermediates, which are common precursors in pyridine synthesis. Traditional methods often employ stoichiometric reducing agents like lithium aluminum hydride, which generate significant amounts of waste. chemguide.co.uk Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, offers a greener alternative by utilizing molecular hydrogen as the reductant, with water being the only byproduct. researchgate.netresearchgate.net Furthermore, the use of environmentally benign solvents is a cornerstone of green chemistry. Replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives such as ethanol, water, or supercritical carbon dioxide can significantly reduce the environmental footprint of the synthesis. biotage.com
Microwave-assisted organic synthesis (MAOS) is another green technology that can be applied. It often leads to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. jocpr.com
Yield Optimization and Purity Enhancement Techniques in Multistep Synthesis
Yield Optimization: A systematic approach to yield optimization involves the use of Design of Experiments (DoE). syngeneintl.comresearchgate.netsci-hub.se DoE allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, catalyst loading, reactant concentration) to identify the optimal conditions for a particular reaction step. manufacturingchemist.com This statistical approach is more efficient than the traditional one-factor-at-a-time (OFAT) method and can reveal complex interactions between variables. manufacturingchemist.com For instance, in a Suzuki coupling step to form the carbon skeleton, a DoE approach could be used to optimize the choice of palladium catalyst, ligand, base, and solvent to maximize the yield of the desired biaryl intermediate.
Purity Enhancement: The purification of intermediates and the final product is crucial. Given that this compound is a polar amine, specific chromatographic techniques are often required. While traditional silica (B1680970) gel chromatography can be challenging due to the basic nature of the amine causing peak tailing, several strategies can mitigate this issue. biotage.com These include the use of an amine-modified silica gel or the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent. biotage.comsilicycle.com
Advanced Spectroscopic and Chromatographic Characterization Techniques in Structural Elucidation of 2 5 Benzyloxy Pyridin 3 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule such as 2-(5-(benzyloxy)pyridin-3-yl)ethanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy Analysis
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyloxy, pyridine (B92270), and ethanamine moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region of the spectrum would be the most complex. The protons of the benzyl (B1604629) group (C₆H₅) would likely appear as a multiplet around δ 7.3-7.5 ppm. The three protons on the pyridine ring are expected to be distinct. The proton at the 2-position (H-2) would likely be the most downfield due to the deshielding effect of the nitrogen atom. The protons at the 4- and 6-positions (H-4 and H-6) would also have characteristic shifts.
The benzylic protons (-CH₂-Ph) would present as a singlet around δ 5.1 ppm. The ethylamine (B1201723) side chain protons (-CH₂CH₂NH₂) would likely appear as two triplets, one for the methylene (B1212753) group attached to the pyridine ring and another for the methylene group attached to the amine. The NH₂ protons might appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 (Pyridine) | ~8.3 | d | ~2.0 |
| H-4 (Pyridine) | ~7.5 | t | ~2.0 |
| H-6 (Pyridine) | ~8.2 | d | ~2.0 |
| H (benzyl ring) | 7.3-7.5 | m | - |
| -OCH₂- (benzyl) | ~5.1 | s | - |
| -CH₂- (ethyl) | ~2.8 | t | ~7.0 |
| -CH₂- (ethyl) | ~3.0 | t | ~7.0 |
| -NH₂ | 1.5-3.0 | br s | - |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon atoms of the pyridine ring are expected in the range of δ 120-150 ppm. The carbon bearing the benzyloxy group (C-5) would be significantly downfield. The carbons of the benzyl group will appear in the aromatic region (δ 127-137 ppm), with the ipso-carbon (the one attached to the oxygen) being at the lower end of this range. The benzylic carbon (-OCH₂-) is expected around δ 70 ppm. The two methylene carbons of the ethylamine side chain would be found in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | ~148 |
| C-3 (Pyridine) | ~135 |
| C-4 (Pyridine) | ~123 |
| C-5 (Pyridine) | ~155 |
| C-6 (Pyridine) | ~140 |
| C (ipso, benzyl) | ~137 |
| C (ortho, benzyl) | ~128 |
| C (meta, benzyl) | ~129 |
| C (para, benzyl) | ~128 |
| -OCH₂- (benzyl) | ~70 |
| -CH₂- (ethyl) | ~35 |
| -CH₂- (ethyl) | ~40 |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent protons on the pyridine ring and between the two methylene groups of the ethylamine side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the benzylic protons at ~δ 5.1 ppm would correlate with the carbon signal at ~δ 70 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. Key correlations would be expected between the benzylic protons and the C-5 of the pyridine ring, and between the ethylamine protons and the C-3 of the pyridine ring.
Mass Spectrometry (MS) for Accurate Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, C₁₄H₁₆N₂O, providing strong evidence for the compound's identity. The expected exact mass can be calculated and compared to the experimental value.
Expected HRMS Data for this compound
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₄H₁₇N₂O⁺ | 229.1335 |
| [M+Na]⁺ | C₁₄H₁₆N₂ONa⁺ | 251.1155 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained, which serves as a fingerprint for the molecule and aids in its structural confirmation.
A major fragmentation pathway for this compound would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a pyridinylethanamine radical cation. Another likely fragmentation would be the loss of the aminoethyl side chain.
Expected Major Fragments in ESI-MS/MS of this compound
| m/z | Proposed Fragment Identity |
| 229 | [M+H]⁺ |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 137 | [M - C₇H₇]⁺ |
| 199 | [M - CH₂NH₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. The absorption of infrared radiation by the sample results in the vibration of molecular bonds, and the frequencies of these vibrations are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to exhibit a series of distinct absorption bands corresponding to its constituent parts: the pyridine ring, the benzyloxy group, and the ethanamine side chain.
The primary amine (-NH₂) of the ethanamine group would typically show a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. A broad absorption band may also be observed in the 1560-1640 cm⁻¹ range, corresponding to the N-H bending (scissoring) vibration.
The aromatic C-H stretching vibrations of both the pyridine and benzene (B151609) rings are expected to appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of sharp, medium to strong absorption bands in the 1400-1600 cm⁻¹ range.
The presence of the benzyloxy group is further confirmed by several characteristic absorptions. The C-O-C ether linkage would produce a strong, characteristic stretching vibration band, typically in the range of 1000-1300 cm⁻¹. The specific position of this band can be influenced by the aromatic nature of the attached groups. Additionally, the monosubstituted benzene ring of the benzyl group will show strong out-of-plane (OOP) C-H bending vibrations in the 690-770 cm⁻¹ region.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1560 - 1640 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |
| Ether (Ar-O-CH₂) | C-O Stretch | 1000 - 1300 |
| Benzyl Group | C-H Out-of-Plane Bend | 690 - 770 |
| Alkyl C-H | C-H Stretch | 2850 - 2960 |
This table represents expected values based on the analysis of functional groups and data from analogous structures. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination
A successful single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its constitution and stereochemistry. The resulting crystal structure would be expected to reveal the planarity of the pyridine ring. The dihedral angles between the pyridine ring and the phenyl ring of the benzyloxy group would be a key conformational parameter.
Intermolecular hydrogen bonding is anticipated to be a dominant feature in the crystal packing of this compound. The primary amine group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the benzyloxy group can act as hydrogen bond acceptors. These interactions would likely play a crucial role in stabilizing the crystal lattice. In the solid state, compounds with similar functionalities have been observed to form extensive hydrogen-bonding networks. nih.govresearchgate.net
A summary of the type of data that would be obtained from an X-ray crystallographic analysis is presented below.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-O, C-C). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles describing the conformation of the molecule. |
| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |
This table describes the parameters that would be determined from an X-ray crystallographic study. The actual values are dependent on obtaining suitable crystals and performing the diffraction experiment.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification, separation, and analytical assessment of chemical compounds. For this compound, both thin-layer chromatography and high-performance liquid chromatography are highly applicable.
Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, owing to the polar nature of the compound.
The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly employed. The polarity of the eluent mixture can be adjusted to optimize the retention factor (Rf) of the compound. Due to the presence of the polar amine group, it is likely that a relatively polar solvent system would be required to achieve an optimal Rf value (typically between 0.3 and 0.7).
Visualization of the spot corresponding to this compound on the TLC plate can be achieved by several methods. The presence of the aromatic rings allows for visualization under UV light (typically at 254 nm), where the compound will appear as a dark spot on a fluorescent background. Additionally, the primary amine group can be specifically stained using a ninhydrin (B49086) solution, which upon heating, produces a characteristic purple or brownish spot.
| Parameter | Description | Expected Application |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for polar analytes. |
| Mobile Phase | Dichloromethane (B109758)/Methanol (B129727) (e.g., 9:1 v/v) | A common solvent system for aminopyridine derivatives. |
| Visualization | UV light (254 nm), Ninhydrin stain | UV for the aromatic system, ninhydrin for the primary amine. |
| Retention Factor (Rf) | Varies with eluent polarity | A higher proportion of methanol would decrease the Rf value. |
This table provides a hypothetical, yet typical, TLC method for a compound of this nature.
High-performance liquid chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be a highly suitable method for both purification and purity assessment. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar.
A typical mobile phase for the analysis of this compound would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility, especially given the basic nature of the amine and pyridine moieties, a small amount of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This suppresses the ionization of the amine group and reduces tailing of the chromatographic peak.
Detection is most commonly achieved using a UV detector. The benzyloxy and pyridine groups are strong chromophores, and a detection wavelength in the range of 254-280 nm would be expected to provide high sensitivity. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure reference standard.
Given the presence of the basic amine group, cation-exchange chromatography could also be employed as an alternative or complementary purification technique. nih.gov
| Parameter | Description | Typical Conditions |
| Mode | Reversed-Phase (RP-HPLC) | Standard for moderately polar organic molecules. |
| Stationary Phase | C18 (Octadecylsilyl silica gel) | Common non-polar stationary phase. |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | A typical gradient might run from 10% to 90% acetonitrile. |
| Detection | UV at ~260 nm | Strong absorbance expected from the aromatic systems. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Expected Retention Time | Dependent on the specific gradient and column. | The compound would elute at a specific time under defined conditions. |
This table outlines a plausible RP-HPLC method for the analysis of this compound based on methods for similar compounds. researchgate.net
Computational Chemistry Approaches in the Study of 2 5 Benzyloxy Pyridin 3 Yl Ethanamine
Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis
No molecular dynamics simulation studies have been published that explore the conformational changes or stability of this compound over time, either in isolation or in complex with a biological target.
Computational Assessment of Drug-likeness and Bioavailability Potential (in silico ADME studies)
The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early stages of drug development. In silico ADME predictions for 2-(5-(benzyloxy)pyridin-3-yl)ethanamine would typically involve the calculation of various physicochemical descriptors to assess its potential as an orally bioavailable drug. A key component of this assessment is the adherence to established drug-likeness rules, such as Lipinski's Rule of Five.
Physicochemical Properties and Drug-Likeness:
The fundamental physicochemical properties of this compound, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are the cornerstones of its predicted ADME profile. These parameters are computationally estimated using various software and online platforms.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | ~228.29 g/mol | Yes (< 500) |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Yes (< 5) |
| Hydrogen Bond Donors | 1 (amine group) | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, ether oxygen) | Yes (< 10) |
Note: The values presented in this table are estimations derived from standard computational algorithms and may vary slightly depending on the software and calculation methods used. The compliance with Lipinski's Rule of Five suggests that the compound has a favorable profile for oral bioavailability.
Further in silico ADME predictions would extend to other crucial parameters that influence a drug's journey through the body. These include aqueous solubility, plasma protein binding, and blood-brain barrier (BBB) penetration. While specific values for this compound are not available, computational models can predict these based on its structure. For instance, the presence of the polar amine and pyridine (B92270) groups would be expected to contribute positively to its aqueous solubility.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity, respectively. nih.govnih.gov These models are invaluable for predicting the efficacy and potential risks of new compounds and for designing derivatives with improved properties.
QSAR Methodologies:
A QSAR study for this compound and its analogs would involve several key steps:
Data Set Compilation: A series of structurally related compounds with experimentally determined biological activity (e.g., receptor binding affinity, enzyme inhibition) would be required.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound in the series.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to develop a mathematical equation linking the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
For pyridine derivatives, QSAR models have been successfully used to explore their potential as anticancer agents by inhibiting receptors like VEGFR-2. nih.gov These studies often reveal that specific structural features, such as the nature and position of substituents on the pyridine ring, are crucial for activity.
QSTR Methodologies:
Similarly, QSTR models are developed to predict the potential toxicity of compounds. This is a critical aspect of preclinical safety assessment. The methodology mirrors that of QSAR, but the endpoint is a measure of toxicity (e.g., LD50, mutagenicity, carcinogenicity).
For a compound like this compound, a QSTR analysis would be particularly interested in predicting potential liabilities such as hepatotoxicity or cardiotoxicity. The pyridine moiety, while common in pharmaceuticals, can sometimes be associated with specific toxicity profiles, making QSTR modeling a prudent step in its evaluation.
Table 2: Common Descriptors in QSAR/QSTR Studies of Pyridine Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences receptor interactions and reactivity. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into a binding pocket. |
| Hydrophobic | logP, Molar Refractivity | Affects membrane permeability and distribution. |
| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule. |
Exploration of Structure Activity Relationships Within 2 5 Benzyloxy Pyridin 3 Yl Ethanamine Derivatives
Rational Design and Directed Synthesis of Analogs for SAR Probing
The rational design of analogs of 2-(5-(benzyloxy)pyridin-3-yl)ethanamine is founded on the established principles of medicinal chemistry, where systematic structural modifications are made to a lead compound to map its pharmacophore and optimize its interaction with a biological target. The core structure, a substituted pyridylethylamine, is a well-known scaffold in drug discovery, present in molecules targeting a wide range of receptors and enzymes. wikipedia.orgnih.gov The design process for SAR probing typically involves the independent modification of its three key regions: the pyridine (B92270) ring, the benzyloxy moiety, and the ethanamine side chain.
Directed synthesis allows for the creation of a library of analogs where specific structural questions are addressed. Synthetic strategies often begin with a suitable pyridine derivative. For instance, alkyl or benzyl (B1604629) groups can be introduced via N-alkylation using reagents like sodium hydride and the corresponding halides. scispace.com The synthesis of derivatives often involves multi-step processes, including condensation reactions and cyclizations to build or modify the heterocyclic core. scispace.commdpi.com Functional groups on the various parts of the molecule can be introduced or modified using standard organic chemistry techniques. For example, cleavage of a benzyl protecting group can be achieved through hydrogenation, while other modifications might involve coupling reactions to append different substituents. scispace.com This systematic approach enables chemists to generate compounds that can reveal the electronic, steric, and lipophilic requirements for optimal biological activity.
Impact of Pyridine Ring Substitutions on Observed Biological Activity
The pyridine ring is a fundamental component of many biologically active compounds, often serving as a bioisostere for benzene (B151609) or other heterocycles. Its ability to form hydrogen bonds and its ionizable nature can significantly influence a compound's solubility and bioavailability. Altering the substituents on the pyridine ring of this compound can have a profound impact on its biological activity.
Studies on various pyridine derivatives have shown that the nature and position of substituents are critical. For example, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups can enhance the antiproliferative activity of some pyridine compounds. mdpi.com Conversely, the addition of halogens (e.g., -Cl, -F) or other bulky groups can sometimes decrease activity, depending on the specific biological target and the steric tolerance of its binding site. mdpi.com The position of the substituent is also a key determinant; in some kinase inhibitors, a 2-pyridinyl analog was found to be 34-fold more active than the corresponding 3-pyridinyl analog, highlighting the importance of the nitrogen atom's placement relative to other pharmacophoric features. mdpi.com
The following table illustrates hypothetical SAR trends for substitutions on the pyridine ring, based on general principles observed in related heterocyclic compounds.
Table 1: Hypothetical Impact of Pyridine Ring Substitutions on Biological Activity
| Derivative | Pyridine Ring Substitution | Hypothetical Impact on Activity (e.g., IC₅₀) | Rationale |
|---|---|---|---|
| Analog A | 2-Fluoro | Moderate Increase | Introduction of an electron-withdrawing group can alter pKa and binding interactions. |
| Analog B | 4-Methyl | Slight Decrease | Addition of a small alkyl group may introduce minor steric hindrance. |
| Analog C | 6-Methoxy | Significant Increase | Electron-donating group may enhance hydrogen bonding capability or electronic interactions with the target. mdpi.com |
| Analog D | 2,6-Dichloro | Significant Decrease | Bulky, electron-withdrawing groups may create steric clashes and unfavorable electronic properties. mdpi.com |
Role of Benzyloxy Moiety Modifications in Modulating Biological Response
The benzyloxy group is a significant pharmacophoric element that can influence a molecule's potency, selectivity, and metabolic stability. In several classes of compounds, the presence and positioning of a benzyloxy group are critical for biological activity. For example, in a series of indole (B1671886) derivatives designed as monoamine oxidase (MAO) inhibitors, a benzyloxy group at the 5-position was found to be crucial for conferring high potency and selectivity for the MAO-B isoform. nih.gov Similarly, in certain chalcone (B49325) derivatives, a benzyloxy group at the para position of a phenyl ring enhanced MAO-B inhibition compared to other substitution patterns. nih.gov
Modifications to this moiety can be explored in two main ways: substitution on the benzyl ring or complete replacement of the benzyloxy group.
Ring Substitution: Adding substituents to the phenyl ring of the benzyloxy group can fine-tune electronic and steric properties. Electron-withdrawing groups (e.g., fluorine, chlorine) might enhance binding through new interactions or improve metabolic stability by blocking sites of oxidative metabolism. Conversely, electron-donating groups (e.g., methyl, methoxy) could also enhance activity depending on the nature of the target's binding pocket.
Group Replacement: Replacing the entire benzyloxy moiety with other groups, such as different alkoxy groups (e.g., ethoxy, propoxy) or substituted or unsubstituted phenyl rings, can probe the importance of the ether linkage and the steric bulk of the benzyl group.
The following table outlines potential outcomes of modifying the benzyloxy group.
Table 2: Hypothetical Impact of Benzyloxy Moiety Modifications on Biological Activity
| Derivative | Benzyloxy Moiety Modification | Hypothetical Impact on Activity (e.g., Kᵢ) | Rationale |
|---|---|---|---|
| Analog E | 4'-Fluoro-benzyloxy | Increase | Fluorine may form favorable interactions (e.g., halogen bonds) or block metabolism. |
| Analog F | 4'-Methyl-benzyloxy | Variable | Effect depends on the size of the binding pocket; could be beneficial or cause steric hindrance. |
| Analog G | 4'-Methoxy-benzyloxy | Increase | Methoxy group can act as a hydrogen bond acceptor and may improve potency. |
| Analog H | Replaced with Phenoxy | Decrease | Suggests the methylene (B1212753) spacer of the benzyloxy group is important for optimal positioning. |
| Analog I | Replaced with Cyclohexylmethyloxy | Decrease | Indicates a requirement for aromatic interactions from the benzyl ring. |
Significance of Ethanamine Side Chain Variations on Target Recognition and Interaction
The 2-phenethylamine scaffold and its heterocyclic analogs are privileged structures in medicinal chemistry, particularly for central nervous system targets. nih.gov The ethanamine side chain is the primary point of interaction for many of these compounds with their biological targets, often mimicking endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov Variations to this chain can dramatically alter a compound's pharmacological profile.
Key modifications include:
N-Alkylation: Adding alkyl groups (e.g., methyl, ethyl) to the terminal amine can affect selectivity and potency. For instance, N-methylation is a common feature in many bioactive compounds. acs.org
α-Substitution: Introducing a substituent, typically a methyl group, at the alpha-carbon (the carbon adjacent to the amine) can protect the molecule from metabolism by monoamine oxidase (MAO), often increasing its duration of action. acs.org This also introduces a chiral center.
β-Substitution: Modification at the beta-carbon (the carbon adjacent to the pyridine ring), such as adding a hydroxyl or carbonyl group, can introduce new hydrogen bonding capabilities and significantly alter the compound's interaction with its target. wikipedia.org
These modifications are critical for target recognition, influencing how the molecule fits into a binding pocket and which intermolecular forces are engaged. For example, many histamine (B1213489) H3 receptor antagonists, a potential target class for such structures, feature a basic amine connected to a heterocyclic core via a flexible chain. wikipedia.orgnih.gov
Table 3: Hypothetical Impact of Ethanamine Side Chain Variations on Target Recognition
| Derivative | Ethanamine Chain Variation | Hypothetical Impact on Activity (e.g., Affinity) | Rationale |
|---|---|---|---|
| Analog J | N-Methyl | Variable | May increase or decrease affinity depending on the space in the binding pocket near the amine. |
| Analog K | N,N-Dimethyl | Decrease | Increased steric bulk may prevent proper binding. |
| Analog L | α-Methyl | Increase | Can enhance metabolic stability and provide favorable hydrophobic interactions. acs.org |
| Analog M | β-Hydroxy | Variable | Introduces a hydrogen bond donor/acceptor, which could be beneficial or detrimental depending on the target's topology. |
Stereochemical Influences on the Structure-Activity Profile of this compound
Stereochemistry becomes a critical factor in the SAR profile when a chiral center is introduced into the molecule. For derivatives of this compound, the most common way to introduce chirality is through substitution at the α- or β-positions of the ethanamine side chain. Biological targets, such as receptors and enzymes, are themselves chiral and will therefore interact differently with the enantiomers of a chiral drug.
It is a well-established principle that the biological activity of chiral molecules often resides primarily in one enantiomer (the eutomer), while the other (the distomer) is significantly less active or inactive. nih.gov For example, in conformationally restricted phenethylamine (B48288) analogs, agonist potency at serotonin (B10506) receptors is highly dependent on the spatial orientation of the ethylamine (B1201723) chain, with activity often found in a single enantiomer. nih.gov This stereoselectivity arises because only one enantiomer can achieve the optimal three-dimensional orientation required for a precise fit within the target's binding site.
If an α-methyl group were introduced into the ethanamine chain of the title compound, it would create (R)- and (S)-enantiomers. A comprehensive SAR study would require the synthesis and testing of each pure enantiomer to determine their individual contributions to the observed biological activity.
Table 4: Hypothetical Stereochemical Influences on Biological Activity
| Derivative | Chirality | Hypothetical Impact on Activity (e.g., Potency) | Rationale |
|---|---|---|---|
| (R)-α-methyl analog | R-enantiomer | High Potency (Eutomer) | The (R)-configuration provides the optimal spatial arrangement of the amine, pyridine, and benzyloxy groups for binding to the hypothetical target. nih.gov |
| (S)-α-methyl analog | S-enantiomer | Low Potency (Distomer) | The (S)-configuration results in a steric clash or improper orientation of a key functional group within the binding site. nih.gov |
Investigative Studies on the Biological Activity and Mechanism of Action of 2 5 Benzyloxy Pyridin 3 Yl Ethanamine
In vitro Biological Activity Screening Methodologies
To elucidate the biological profile of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine, a variety of in vitro screening methodologies would be employed. These assays are crucial for identifying and quantifying the compound's biological effects at the molecular and cellular levels.
Receptor binding assays are fundamental in determining if a compound interacts with specific receptors. For a compound like this compound, with its pyridine (B92270) and amine moieties, screening against a panel of receptors, particularly those in the central nervous system (e.g., serotonin (B10506), dopamine (B1211576), and adrenergic receptors) and other G-protein coupled receptors (GPCRs), would be a logical starting point. These assays typically involve incubating the test compound with a preparation of cell membranes containing the receptor of interest and a radiolabeled ligand known to bind to that receptor. The ability of the test compound to displace the radioligand is measured, providing its binding affinity (Ki).
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound Based on Related Pyridine Derivatives
| Receptor Target | Assay Type | Hypothetical Ki (nM) | Reference Compound Activity |
| Serotonin Receptor 5-HT2A | Radioligand Displacement | 150 | Many pyridine derivatives show affinity for serotonergic receptors. |
| Dopamine Receptor D2 | Radioligand Displacement | >1000 | Lower affinity for dopaminergic receptors is common for this class. |
| Adrenergic Receptor α1 | Radioligand Displacement | 450 | Moderate affinity may be observed. |
This table is a hypothetical representation and is not based on experimental data for the specific compound.
Given that related benzyloxypyridine compounds have shown inhibitory effects on enzymes, it is plausible that this compound could also act as an enzyme inhibitor. A prominent example is the inhibition of Mitogen-activated protein kinase 14 (MAPK14 or p38α) and Leukotriene A-4 hydrolase by the related compound 3-(Benzyloxy)pyridin-2-amine. drugbank.com Enzyme inhibition assays would measure the compound's ability to reduce the rate of an enzyme-catalyzed reaction. This is often done using spectrophotometric or fluorometric methods to monitor the consumption of a substrate or the formation of a product.
Table 2: Potential Enzyme Inhibition Profile for this compound
| Enzyme Target | Assay Type | Hypothetical IC50 (µM) | Reference Compound Activity |
| Mitogen-activated protein kinase 14 (p38α) | Kinase Activity Assay | 17 | 3-(Benzyloxy)pyridin-2-amine is a known inhibitor. drugbank.com |
| Leukotriene A-4 hydrolase | Hydrolase Activity Assay | Not Determined | 3-(Benzyloxy)pyridin-2-amine is a known inhibitor. drugbank.com |
| Cyclooxygenase-2 (COX-2) | Peroxidase Activity Assay | >100 | Pyridine derivatives have shown anti-inflammatory properties. |
This table is a hypothetical representation and is not based on experimental data for the specific compound.
To understand the compound's effects on cellular processes, a range of functional assays would be necessary. These assays move beyond simple binding or enzyme inhibition to assess the downstream consequences of the compound's activity in a living cell context.
Cell Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability and proliferation. researchgate.net Cancer cell lines, such as those from breast (e.g., MCF-7), colon (e.g., HCT-116), and leukemia (e.g., CCRF-CEM), are often used to screen for antiproliferative activity. researchgate.netnih.gov
Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. This can reveal if the compound induces cell cycle arrest at a specific checkpoint.
Apoptosis Induction: Assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis).
Identification and Characterization of Putative Molecular Targets
Based on the initial in vitro screening, putative molecular targets can be identified. For instance, if this compound shows significant inhibition of p38α MAPK in an enzyme assay, this kinase would be considered a putative target. Further characterization would involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies. Molecular docking studies, which computationally model the interaction between the compound and the target protein, can provide insights into the binding mode and key interactions. nih.gov
Elucidation of Intracellular Signaling Pathways and Downstream Effects
Once a molecular target is identified, the next step is to elucidate the intracellular signaling pathways that are affected. For example, if the compound inhibits p38α MAPK, it would be expected to modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation. drugbank.com To investigate this, researchers could use techniques like Western blotting to measure the phosphorylation status of downstream targets of p38α MAPK, such as MAPK-activated protein kinase 2 (MAPKAPK2) or transcription factors like ATF2.
Target Engagement Studies in Cellular Contexts
Target engagement studies are crucial to confirm that the compound interacts with its intended target within a cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement. Another approach involves using chemical probes or labeled versions of the compound to visualize its localization within the cell and its interaction with the target protein.
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research data on the biological activity or mechanism of action specifically for the chemical compound this compound. Searches for this compound have not yielded any investigative studies, including in vitro or in vivo experiments, target identification, or signaling pathway analysis.
Consequently, a comparative analysis with established bioactive scaffolds and chemical probes, as requested, cannot be conducted. The absence of primary research on this compound means that there are no findings to compare or contrast with other known molecules.
While research exists for structurally related compounds containing pyridine, benzyloxy, or ethanamine moieties, the strict focus of this article on this compound prevents the inclusion of such information.
Therefore, the sections and subsections outlined for this article cannot be populated with the required scientifically accurate and detailed research findings at this time.
Applications in Medicinal Chemistry and Drug Discovery Research
Potential of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine as a Privileged Scaffold for Novel Therapeutic Agents
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can serve as ligands for multiple biological targets. researchgate.net These scaffolds are frequently found in biologically active molecules and are utilized in the design of chemical libraries to discover new, potent bioactive compounds. researchgate.net The 2-phenethylamine motif, a key component of this compound, is widely present in nature and forms the basis for numerous endogenous catecholamines like dopamine (B1211576) and norepinephrine. mdpi.com This motif is a crucial element in various therapeutic agents targeting adrenoceptors, dopamine receptors, and serotonin (B10506) (5-HT) receptors, among others. mdpi.com
The indole (B1671886) scaffold, structurally related to the pyridine (B92270) core of the title compound, is another prominent privileged structure in drug discovery. unipi.it Its presence in biomolecules such as tryptophan and serotonin has spurred extensive research into indole-based derivatives with diverse biological activities. unipi.it Similarly, the pyridine ring within this compound provides a versatile platform for developing novel therapeutic agents. The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which shares structural similarities, has been identified as a valuable template for designing drugs targeting the central nervous system (CNS), particularly for conditions like depression and Parkinson's disease. nih.gov
Strategies for Lead Compound Identification and Optimization
The process of lead compound identification and optimization is a critical phase in drug discovery, aiming to enhance the therapeutic properties of a hit compound. nih.gov This involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov For scaffolds like this compound, this can involve altering the substituents on the pyridine ring or modifying the benzyloxy and ethanamine side chains.
Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. For instance, in the development of necroptosis inhibitors, systematic optimization of a hit compound led to the discovery of a potent derivative with significantly improved activity and favorable pharmacokinetic properties. nih.gov Similarly, the optimization of 2-(piperidin-3-yl)-1H-benzimidazoles as H₁-antihistamines involved derivatization to enhance CNS penetration. science.gov Automated systems for compound management and high-throughput screening can accelerate this process by rapidly synthesizing and evaluating new analogs. science.gov
Exploration of Specific Disease Areas Through Biological Screening
Biological screening plays a pivotal role in identifying the therapeutic potential of novel compounds across various disease areas. nih.gov Derivatives of the this compound scaffold have been explored for a range of biological activities.
Antimitotic agents are crucial in cancer therapy as they interfere with cell division. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, which shares the nitrogen-containing heterocyclic core with pyridine, has been investigated for its antitumor and antimitotic activities. nih.gov Some of these compounds have shown the ability to overcome multidrug resistance in cancer cells, a significant challenge in clinical oncology. nih.gov
Pyrazoline derivatives have demonstrated significant anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin. nih.gov The pyridine moiety is also found in compounds with antimicrobial properties. For example, a novel pyridine derivative has shown cytotoxic potential against myeloid leukemia cell lines, suggesting its potential as an anticancer and immunomodulatory agent. nih.gov Additionally, certain oxadiazole-based probes containing a pyridine ring have exhibited antibacterial activity, particularly against Escherichia coli. nih.gov
The structural components of this compound make it a candidate for interacting with various receptors.
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): PPARs are nuclear hormone receptors that are key targets for treating metabolic diseases. nih.govmdpi.com PPARγ, in particular, is a target for insulin-sensitizing drugs. nih.gov Various heterocyclic compounds are being developed as PPAR ligands. mdpi.com
5-HT Receptors: 5-Hydroxytryptamine (5-HT) receptors are implicated in a wide range of physiological and pathological processes, making them important targets for drugs treating conditions like depression and anxiety. mdpi.com The 2-phenethylamine scaffold is a common feature in many 5-HT receptor ligands. mdpi.com
Dopamine Receptors: Dopamine receptors are central to the functioning of the nervous system, and their modulation is a key strategy for treating neurological and psychiatric disorders. nih.govnih.gov The 2-phenethylamine core is also prevalent in dopamine receptor ligands. mdpi.com Research on benzyloxy piperidine-based compounds has led to the discovery of potent dopamine D4 receptor antagonists. nih.gov
Below is an interactive table summarizing research on compounds with related scaffolds targeting these receptors.
Enzyme inhibition is a major mechanism of action for many drugs.
H,K-ATPase: The gastric H+/K+-ATPase is the primary target for drugs that reduce stomach acid secretion. nih.gov Reversible inhibitors of this enzyme have been developed from quinoline-based scaffolds. nih.gov
Telomerase: Telomerase is an enzyme crucial for the immortalization of cancer cells, making it a prime target for anticancer therapies. nih.govcdkjournal.comnottingham.ac.uk Small-molecule inhibitors of telomerase, some containing heterocyclic rings like oxadiazole and carbazole, have been identified. tmrjournals.commostwiedzy.pl
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of nucleic acids and is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgresearchgate.netnih.govnih.gov Many DHFR inhibitors are based on heterocyclic scaffolds like pyrimidine. researchgate.netnih.gov
An interactive data table summarizing research on enzyme inhibitors with related structural motifs is provided below.
Anti-tubercular Activity Research
The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant strains, necessitates the continuous search for new therapeutic agents. The core structure of this compound, which features a benzyloxypyridine moiety, is present in various compounds explored for medicinal purposes. However, dedicated studies to evaluate the efficacy of this specific compound against Mycobacterium tuberculosis have not been reported in peer-reviewed literature.
Consequently, there are no research findings, data tables detailing minimum inhibitory concentrations (MIC), or structure-activity relationship (SAR) studies available for this compound in the context of anti-tubercular drug discovery. The scientific community has not yet explored its potential mechanism of action or its effectiveness against different strains of the bacterium.
Development of this compound as Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with specific biological targets, often with fluorescent tags to enable visualization and study of cellular functions. The structural components of this compound could theoretically be functionalized to create such probes.
However, a comprehensive search of scientific databases indicates that this compound has not been developed or utilized as a chemical probe in any published biological research. There are no reports on its synthesis for this purpose, its photophysical properties, or its application in cellular imaging or target identification studies. Therefore, no detailed research findings on its use as a chemical probe can be provided.
Future Directions and Emerging Research Avenues for 2 5 Benzyloxy Pyridin 3 Yl Ethanamine
Integration of Artificial Intelligence and Machine Learning in Novel Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools for the rational design of novel compounds. nih.govnih.gov For 2-(5-(benzyloxy)pyridin-3-yl)ethanamine, these computational approaches can be pivotal in accelerating the discovery of new analogs with enhanced biological activities.
Predictive Modeling of Physicochemical and Biological Properties: Machine learning models can be trained on existing data from diverse pyridine (B92270) derivatives to predict various properties of novel analogs of this compound. nih.govresearchgate.netnih.gov These properties can range from fundamental physicochemical characteristics to complex biological activities and toxicological profiles. By analyzing vast datasets, AI algorithms can identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov
Generative Models for de Novo Design: Advanced deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for the de novo design of new molecules. By learning from the structural features of known active pyridine compounds, these models can generate novel molecular structures based on the this compound scaffold that are optimized for specific therapeutic targets. This approach allows for the exploration of a vast chemical space to identify promising new drug candidates. nih.gov
Table 1: Application of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity based on chemical structure. | Faster screening of virtual libraries and prioritization of synthetic targets. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early identification of candidates with favorable pharmacokinetic and safety profiles, reducing late-stage failures. |
| Generative Chemistry | De novo design of novel molecules with desired properties. | Discovery of novel and diverse chemical entities with improved efficacy and selectivity. |
| Target Identification | Predicting potential biological targets for the compound and its analogs. | Uncovering new therapeutic applications and understanding the mechanism of action. |
Advanced Delivery Systems and Formulation Research for Enhanced Bioavailability
The therapeutic efficacy of a drug is intrinsically linked to its bioavailability. For this compound and its future analogs, research into advanced drug delivery systems will be crucial to ensure optimal absorption and targeted delivery. The inherent properties of the pyridine scaffold, such as its potential to improve water solubility, provide a solid foundation for such investigations. nih.gov
Novel formulation strategies that could be explored include:
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery to specific tissues or cells.
Liposomal formulations: Liposomes can enhance the cellular uptake of the drug and modify its pharmacokinetic profile.
Prodrug approaches: Designing prodrugs of this compound could improve its absorption and distribution, with the active compound being released at the target site.
Exploration of Polypharmacology and Multi-Target Approaches
The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases. Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a valuable strategy for developing more effective therapies, particularly for complex multifactorial diseases. nih.govacs.orgnih.gov The pyridine scaffold is a common feature in many multi-target drugs. nih.gov
Future research should focus on a systematic evaluation of the polypharmacological profile of this compound. This involves screening the compound against a broad panel of biological targets to identify any off-target activities that could be therapeutically beneficial. A multi-target drug design approach could then be employed to rationally design analogs that modulate multiple disease-relevant pathways simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.govacs.orgnih.gov
Collaborative Research Initiatives and Interdisciplinary Studies in Chemical Biology
The journey of a drug from a chemical entity to a therapeutic agent is a multidisciplinary endeavor. chemscene.com To fully realize the potential of this compound, fostering collaborations between synthetic chemists, computational biologists, pharmacologists, and clinicians is essential.
Interdisciplinary studies in chemical biology will be instrumental in elucidating the mechanism of action of this compound and its analogs. The use of chemical probes derived from the this compound scaffold can help in identifying its cellular targets and understanding its impact on biological pathways. Such collaborative efforts can accelerate the translation of basic research findings into clinical applications.
Overcoming Synthetic Challenges for the Development of Complex Analogs
While the synthesis of pyridine derivatives is well-established, the development of complex and highly functionalized analogs of this compound can present synthetic challenges. nih.govnih.gov Modern synthetic methodologies will be key to overcoming these hurdles.
Key Synthetic Considerations:
Regioselective Functionalization: Developing methods for the precise and selective introduction of various functional groups onto the pyridine ring is crucial for fine-tuning the compound's biological activity. nih.gov
Stereoselective Synthesis: For analogs with chiral centers, the development of stereoselective synthetic routes will be necessary to obtain enantiomerically pure compounds, as different stereoisomers can have distinct pharmacological properties.
Efficient and Scalable Routes: The development of efficient and scalable synthetic routes is a prerequisite for the future commercialization of any promising drug candidate derived from this scaffold.
Recent advances in C-H functionalization and cross-coupling reactions offer powerful tools for the efficient synthesis of a diverse library of this compound analogs for biological screening. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-(benzyloxy)pyridin-3-yl)ethanamine, and what are their key challenges?
- The compound can be synthesized via reductive amination of 5-(benzyloxy)pyridine-3-carbaldehyde with ammonia or via coupling reactions using intermediates like 3-aminopyridine derivatives. A critical challenge is regioselective introduction of the benzyloxy group at the 5-position of the pyridine ring while avoiding side reactions at the 3- or 4-positions. Protecting group strategies (e.g., benzyl ethers) and catalytic hydrogenation for deprotection may be required .
- Example protocol: React 5-hydroxy-pyridin-3-yl-ethanamine with benzyl chloride under basic conditions (K₂CO₃/DMF) to introduce the benzyloxy group, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How can the purity and structural integrity of this compound be validated?
- Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (0.1% TFA), retention time ~8.2 min.
- NMR : Key signals include δ 7.35–7.45 (benzyl aromatic protons), δ 8.25–8.50 (pyridine protons), and δ 2.75–3.10 (ethylamine protons) .
- Mass spectrometry : Expected [M+H]⁺ peak at m/z 243.1 (C₁₄H₁₆N₂O⁺) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
